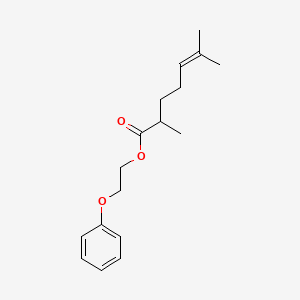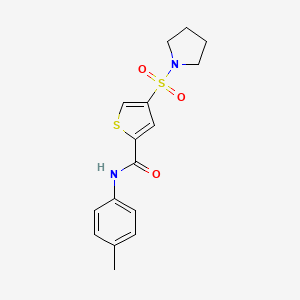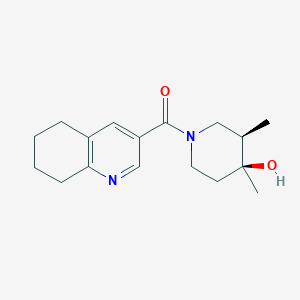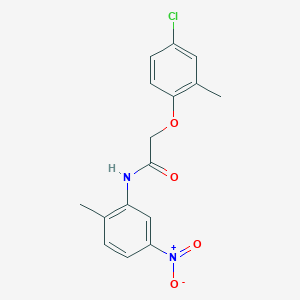![molecular formula C21H24N6O B5563861 3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5563861.png)
3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a pyridazinyl group, and a pyridinyl group . The presence of these groups suggests that this compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the pyridazinyl group, and the pyridinyl group. The exact synthesis process would depend on the specific reactions used and the order in which the groups are added to the molecule.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide, pyridazinyl, and pyridinyl groups each have distinct structures that contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The benzamide, pyridazinyl, and pyridinyl groups each have distinct reactivity patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用
Synthesis and Molecular Docking
Novel pyridine and fused pyridine derivatives, involving compounds structurally related to "3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide," have been synthesized and evaluated for their binding energies towards target proteins through in silico molecular docking screenings. These compounds exhibit antimicrobial and antioxidant activities, indicating their potential in drug discovery and chemical biology research (Flefel et al., 2018).
Antimicrobial Evaluation
The antimicrobial efficacy of newly synthesized thienopyrimidine derivatives highlights the potential of such chemical frameworks in developing new antimicrobial agents. These findings suggest the utility of complex pyridine derivatives, like the compound , in addressing microbial resistance issues (Bhuiyan et al., 2006).
Novel Derivatives and Anticancer Activity
Research on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the versatility of pyridine analogs in medicinal chemistry. Such studies underscore the potential therapeutic applications of these compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antioxidant Activity
Investigations into the antioxidant activity of novel pyridine derivatives emphasize the role of such compounds in combating oxidative stress, a factor implicated in various chronic diseases. This research area is crucial for developing new therapeutic agents with potential benefits beyond their primary antimicrobial or anticancer activities (Zaki et al., 2017).
Anti-inflammatory Agents
The synthesis of new heterocyclic systems fused to a thiophene moiety, using citrazinic acid as a synthon, demonstrates the potential anti-inflammatory applications of pyridine analogs. Such compounds are valuable in the development of novel anti-inflammatory medications, highlighting the broader pharmacological relevance of the chemical structure similar to "this compound" (Amr et al., 2007).
作用機序
The mechanism of action of this compound would depend on its structure and the biological system with which it interacts. For example, if this compound were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body.
特性
IUPAC Name |
3,4-dimethyl-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-14-4-7-18(24-13-14)25-20-9-8-19(26-27-20)22-10-11-23-21(28)17-6-5-15(2)16(3)12-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,26)(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFNGKTYPCQVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2-piperazinone](/img/structure/B5563778.png)

![7-methoxy-N-3-pyridinyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5563785.png)
![4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol](/img/structure/B5563789.png)
![N,N'-2,2'-biphenyldiylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5563797.png)

![2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5563810.png)
![2-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5563820.png)


![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-2-pyridinylacetamide](/img/structure/B5563851.png)
![3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5563858.png)
![6-methoxy-3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5563865.png)
